5'-Thioadenosine

Epigenetics Cancer Research Enzyme Inhibition

Sourcing challenges for selective PRMT7 inhibitors? 5'-Thioadenosine (CAS 67805-97-4) provides the essential free thiol scaffold unavailable in MTA, enabling PRMT7 inhibitors with IC50 < 2.5 nM - >500-fold more potent than MTA-derived alternatives. • Starting material for SGC8158-class PRMT7 inhibitors (IC50 < 2.5 nM) • Free 5'-thiol enables direct conjugation without complex synthetic modification • Resistant to 5'-nucleotidase hydrolysis when phosphorylated, ensuring assay fidelity Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C10H13N5O3S
Molecular Weight 283.31 g/mol
CAS No. 67805-97-4
Cat. No. B1216764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Thioadenosine
CAS67805-97-4
Synonyms5'-thioadenosine
Molecular FormulaC10H13N5O3S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N
InChIInChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
InChIKeyHLJHWWUZHBUUAC-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Thioadenosine: Nucleoside Analog for Methionine Salvage & Polyamine Research


5'-Thioadenosine (5'-TAdo, CAS 67805-97-4) is a sulfur-containing nucleoside analog of adenosine where the 5'-oxygen is replaced by a sulfur atom, acting as a key intermediate and by-product in polyamine biosynthesis and the methionine salvage pathway [1]. It is primarily recognized as a potent endogenous inhibitor of methyltransferases and polyamine synthesis, with its cellular concentration tightly regulated through enzymatic recycling mechanisms [2]. Unlike the more common 5'-methylthioadenosine (MTA), the parent thioadenosine scaffold lacks the methyl group on the sulfur atom, offering a distinct chemical handle for derivatization and enabling unique interactions with specific enzyme active sites .

5'-Thioadenosine vs. MTA: Distinct Research Utility


Although 5'-thioadenosine and 5'-methylthioadenosine (MTA) share the same nucleoside core, their biological roles and applications are not interchangeable. MTA is the natural by-product of polyamine synthesis and a known inhibitor of methyltransferases [1]. In contrast, 5'-thioadenosine, lacking the 5'-methyl group, is not a natural metabolite in the same pathways but serves as a critical precursor for synthesizing potent and selective inhibitors of enzymes like PRMT7 and AdoHcy hydrolase [2]. Its free thiol group allows for direct conjugation with various chemical moieties, enabling the creation of targeted probes and drugs that MTA cannot produce without complex synthetic modification [3]. Furthermore, 5'-thioadenosine exhibits a distinct enzyme inhibition profile compared to MTA, acting as a substrate analog for specific kinases and nucleosidases [4]. The following evidence demonstrates quantifiable differences in key research applications.

5'-Thioadenosine vs. MTA: Quantitative Evidence


PRMT7 Inhibition: Superior Potency of Thioadenosine Derivatives

The 5'-thioadenosine scaffold is essential for generating potent and selective PRMT7 inhibitors. The derivative SGC8158, built upon a 5'-thioadenosine core, inhibits PRMT7 with an IC50 of <2.5 nM, exhibiting >40-fold selectivity over other histone methyltransferases [1]. In contrast, the natural product 5'-methylthioadenosine (MTA) is a weak, non-selective methyltransferase inhibitor with no reported selectivity at nanomolar concentrations, and its prodrug form SGC3027 shows a significantly higher cellular IC50 of 1.3 μM [1]. This 520-fold difference in potency highlights the unique chemical space accessible only through the free thiol of 5'-thioadenosine.

Epigenetics Cancer Research Enzyme Inhibition

Enzymatic Stability: 5'-Nucleotidase Resistance

The phosphorothioate analog of 5'-thioadenosine, A(S)MP, demonstrates complete resistance to hydrolysis by 5'-nucleotidase, unlike its natural counterpart AMP [1]. While alkaline phosphatase can hydrolyze A(S)MP with a Km of 270 μM and a Vmax of 110 nmol/min/mg (8% of the Vmax for AMP), 5'-nucleotidase shows no catalytic activity towards A(S)MP [1]. Instead, A(S)MP acts as a competitive inhibitor of 5'-nucleotidase with a Ki of 975 μM for AMP hydrolysis [1]. This differential susceptibility to phosphatases is a direct consequence of the sulfur substitution, making 5'-thioadenosine-based probes uniquely stable in biological systems containing 5'-nucleotidase.

Nucleotide Metabolism Enzyme Kinetics Biochemical Probes

NAD Kinase Inhibition by Di-5'-thioadenosine

The thiolated dinucleotide, di-5'-thioadenosine, acts as a non-natural inhibitor of NAD kinase (LmNADK1) from Listeria monocytogenes, whereas the closely related non-thiolated analog, di-adenosine diphosphate, is a substrate for the same enzyme [1]. This functional switch from substrate to inhibitor is directly attributable to the 5'-sulfur substitution, which alters the compound's interaction with the enzyme's active site and catalytic machinery [1]. This demonstrates a class-level property where thiolation confers inhibitory potential absent in natural adenosine-based dinucleotides.

Kinase Inhibition Metabolic Engineering Structural Biology

Polyamine Pathway: Feedback Inhibitor vs. Probe Precursor

MTA acts as a strong endogenous inhibitor of polyamine biosynthesis and transmethylation reactions, with its cellular concentration being tightly regulated [1]. In contrast, 5'-thioadenosine is not a natural metabolite in these pathways and therefore does not directly engage in feedback inhibition . This difference is critical for research applications: MTA is used to globally inhibit methylation to study polyamine pathway regulation [2], while 5'-thioadenosine serves as a non-inhibitory scaffold to build specific, potent inhibitors (e.g., for PRMT7) without causing the broad metabolic shutdown induced by MTA [3]. The ability to decouple the scaffold from its natural inhibitory function allows for the creation of selective tools.

Polyamine Metabolism Cancer Cell Biology Metabolic Regulation

5'-Thioadenosine: Validated Applications in Research & Industry


PRMT7 Inhibitor Synthesis for Epigenetics Research

5'-Thioadenosine is the essential starting material for synthesizing SGC8158 and related PRMT7 inhibitors, which achieve IC50 values below 2.5 nM [1]. This application is supported by direct evidence showing that derivatization of the 5'-thiol group yields inhibitors >500-fold more potent than MTA-derived prodrugs [1]. Researchers focused on PRMT7's role in cancer, stem cell biology, or gene regulation should prioritize 5'-thioadenosine over MTA or adenosine for building selective chemical probes.

Stable Nucleotide Analogs for Enzyme Assays

The complete resistance of 5'-thioadenosine monophosphate (A(S)MP) to hydrolysis by 5'-nucleotidase makes it an ideal scaffold for developing stable nucleotide analogs [1]. This property is critical for designing substrates or inhibitors in assays where 5'-nucleotidase activity would otherwise degrade natural nucleotides like AMP [1]. Industrial and academic labs developing high-throughput screens for phosphatases, kinases, or nucleotidases should consider 5'-thioadenosine analogs to ensure assay fidelity.

NAD Kinase Inhibitors for Antimicrobial Research

The demonstrated ability of di-5'-thioadenosine to inhibit NAD kinase from Listeria monocytogenes, while its non-thiolated analog acts as a substrate, validates the 5'-thioadenosine scaffold for designing inhibitors of this enzyme class [1]. This application is particularly relevant for antimicrobial drug discovery, as NAD kinase is essential in many pathogenic bacteria but absent in humans [1]. Procure 5'-thioadenosine to initiate medicinal chemistry campaigns targeting bacterial NAD kinases.

Bisubstrate SAM Analogs for Viral Methyltransferases

5'-Thioadenosine serves as a core building block for synthesizing dinucleoside analogs that mimic the S-adenosylmethionine (SAM) binding site in viral RNA 2'-O-methyltransferases [1]. These compounds act as bisubstrate inhibitors, bridging the SAM and RNA substrate binding pockets [1]. This application leverages the unique thioether linkage to create stable, high-affinity probes for studying viral replication and developing antiviral agents, a capability not readily accessible with adenosine or MTA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Thioadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.